

Physical and chemical properties of Propyltriphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Propyltriphenylphosphonium bromide** (PTPB), a versatile phosphonium salt widely utilized in organic synthesis. The document details its structural characteristics, physicochemical properties, key chemical reactions, and the experimental protocols for its synthesis and analysis, making it an essential resource for professionals in research and drug development.

Chemical Identity and Structure

Propyltriphenylphosphonium bromide is a quaternary phosphonium salt. The central phosphorus atom is bonded to three phenyl groups and one propyl group, carrying a positive charge that is counterbalanced by a bromide anion.

IUPAC Name: triphenyl(propyl)phosphanium bromide[1]

CAS Number: 6228-47-3[2][3]

Molecular Formula: C21H22BrP[1][2]

 Synonyms: n-Propyltriphenylphosphonium bromide, Triphenylpropylphosphonium bromide[1][4]

Physical and Chemical Properties

Propyltriphenylphosphonium bromide is a white, solid crystalline powder under standard conditions.[2][4] It is known to be hygroscopic and should be stored in a dry, cool, and well-ventilated place.[2][4][5]

Tabulated Physical Properties

The quantitative physical properties of **Propyltriphenylphosphonium bromide** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Weight	385.28 g/mol	[2][3]
Appearance	White crystalline solid/powder	[2][4]
Melting Point	235 - 239 °C	[2][3][4]
Solubility	Soluble in water. Sparingly soluble in DMSO (with heat) and slightly soluble in Methanol.	[2][6]
Stability	Stable under normal conditions; Hygroscopic.	[4][7]
Decomposition Temp.	> 245°C	[4]

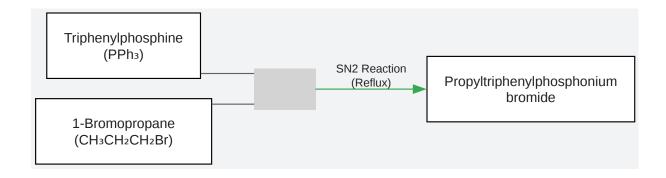
Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the structural elucidation and confirmation of **Propyltriphenylphosphonium bromide**.

Data Type	Description	Source(s)
¹ H NMR	Spectra available for structural confirmation.	[1][8]
¹³ C NMR	Spectra available for structural analysis.	[1]
FTIR	Spectra available, typically showing characteristic P-Ph and C-H vibrations.	[1]
Crystal Structure	The compound crystallizes in a monoclinic system.	[1][9]

Table 2.2.1: Crystal Structure Data[1]

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a	10.7932 Å
b	9.8543 Å
С	17.8692 Å
α	90°
β	103.9670°
У	90°


Chemical Synthesis and Reactions

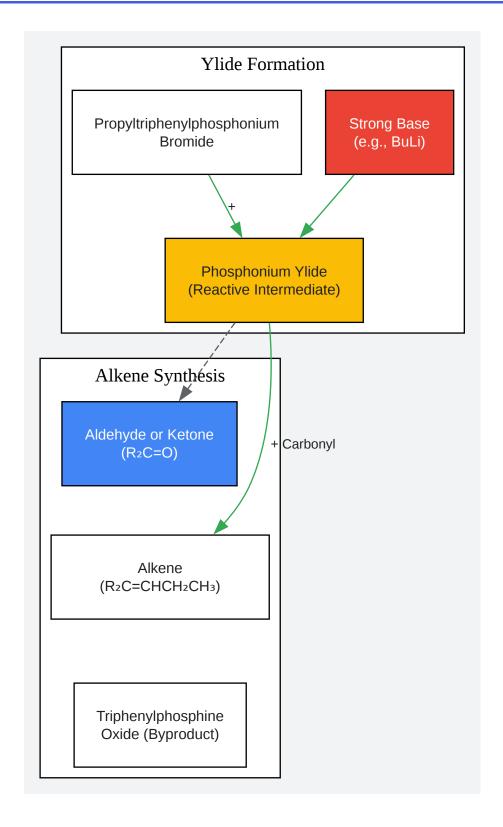
Propyltriphenylphosphonium bromide is a key reagent in several important organic transformations, most notably the Wittig reaction.

Synthesis

The primary method for synthesizing **Propyltriphenylphosphonium bromide** is through a nucleophilic substitution (SN2) reaction between triphenylphosphine and 1-bromopropane.[10] The phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of 1-bromopropane.

Click to download full resolution via product page

Caption: Synthesis of **Propyltriphenylphosphonium bromide**.


Key Chemical Reactions

This phosphonium salt is a precursor to a phosphonium ylide, which is the reactive species in the Wittig reaction for converting aldehydes and ketones into alkenes.[10][11] It also serves as a catalyst in other reactions.

- Wittig Reaction: Forms carbon-carbon double bonds.[10][11][12]
- Phase-Transfer Catalyst: Used in reactions like the carboxylation of styrene oxide.[10][11]
- Epoxidation: Involved in the epoxidation of arylalkenes.[10][12]
- Other Applications: Participates in the boration of allylic epoxides and the synthesis of indoles.[10][12]

The general workflow for its most common application, the Wittig reaction, is outlined below.

Click to download full resolution via product page

Caption: General workflow of the Wittig reaction.

Experimental Protocols

Detailed methodologies are essential for reproducible results in a research setting.

Synthesis of Propyltriphenylphosphonium Bromide

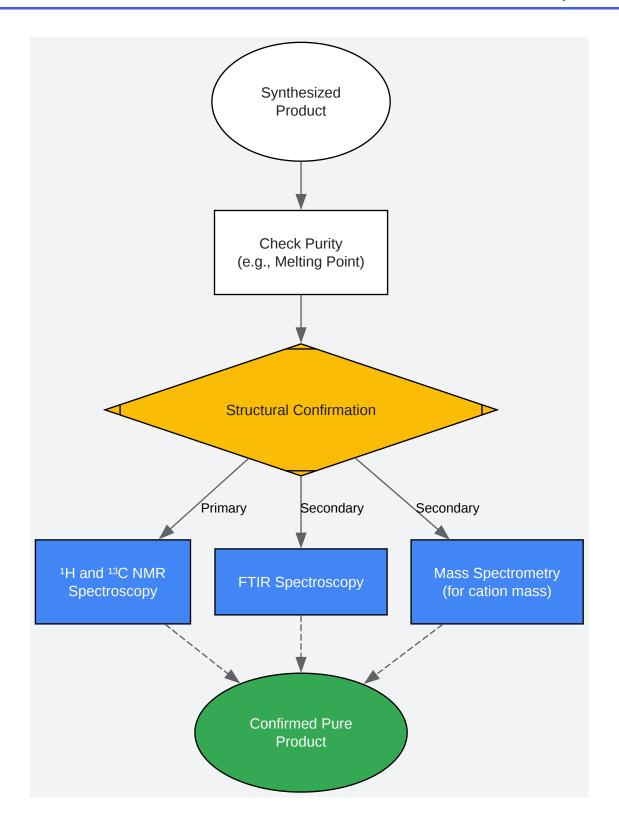
This protocol is based on the standard literature procedure for the synthesis of phosphonium salts.[10]

- Reagents and Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Place triphenylphosphine and a molar excess of 1-bromopropane in the flask. Toluene is often used as the solvent.
- Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction time can vary but is typically several hours to overnight.
- Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is typically insoluble in non-polar solvents and will precipitate.
- Purification: Collect the solid product by filtration. Wash the solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
- Drying: Dry the purified white solid under vacuum to yield the final product.

Ylide Generation and Wittig Reaction

The following is a general protocol for using **Propyltriphenylphosphonium bromide** in a Wittig reaction.[13]

- Ylide Formation: Suspend **Propyltriphenylphosphonium bromide** in an anhydrous aprotic solvent (e.g., THF or diethyl ether) in a flask under an inert atmosphere.
- Deprotonation: Cool the suspension (typically to 0 °C or -78 °C) and add a strong base, such as n-butyllithium (BuLi), dropwise. The formation of the ylide is often indicated by a color change (typically to orange or red).
- Reaction with Carbonyl: Add the aldehyde or ketone, dissolved in the same anhydrous solvent, to the ylide solution dropwise at a controlled temperature.



- Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by adding a protic solvent, such as water or a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Extract the product with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step.

Click to download full resolution via product page

Caption: Workflow for analytical characterization.

Safety and Handling

Propyltriphenylphosphonium bromide is classified as harmful if swallowed or in contact with skin.[14] It can cause skin and serious eye irritation.[4][14]

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[12]
- Precautionary Statements: P264, P280, P301+P312, P302+P352+P312.[12]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a dust mask (e.g., N95).[12]
- Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] The compound is hygroscopic.[4][7]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[4][5][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propyltriphenylphosphonium bromide ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 3. Propyltriphenylphosphonium bromide 98 6228-47-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Triphenyl(propyl)phosphonium bromide Safety Data Sheet [chemicalbook.com]
- 6. 6228-47-3 CAS MSDS (Triphenyl(propyl)phosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Triphenyl(propyl)phosphonium bromide | 6228-47-3 [chemicalbook.com]
- 8. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]
- 10. Buy Propyltriphenylphosphonium bromide | 6228-47-3 [smolecule.com]
- 11. nbinno.com [nbinno.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chegg.com [chegg.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Physical and chemical properties of Propyltriphenylphosphonium bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044345#physical-and-chemical-properties-of-propyltriphenylphosphonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com